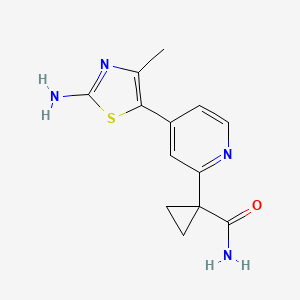

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide

Übersicht

Beschreibung

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring, a pyridine ring, and a cyclopropane carboxamide group. The thiazole ring, known for its aromaticity and biological activity, is a key component in many pharmaceuticals and biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, forming an ester compound . This intermediate is then subjected to further reactions to introduce the pyridine and cyclopropane carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, altering its electronic properties.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the reactive positions of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide has shown promise in various studies as an inhibitor of cancer cell proliferation:

- Inhibition of CDK4/6 : The compound has been demonstrated to selectively inhibit CDK4 and CDK6, leading to cell cycle arrest in cancerous cells. This mechanism is crucial for developing targeted therapies for cancers characterized by dysregulated cell proliferation .

Biochemical Studies

The compound is also utilized in biochemical research to explore cellular signaling pathways:

- Modulation of Signaling Pathways : It interacts with various cellular proteins, influencing pathways such as the hypoxia-inducible factor (HIF) pathway. This is particularly relevant in studies related to tumor microenvironments where oxygen levels fluctuate .

Drug Development

Due to its biological activity, this compound serves as a lead structure for designing new drugs:

- Synthesis of Derivatives : Researchers are investigating modifications of the compound to enhance its potency and selectivity against specific cancer types, paving the way for novel therapeutic agents .

Case Study 1: Inhibition of Proliferative Diseases

A study conducted on acute myeloid leukemia (AML) cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The study highlighted the compound's potential as a therapeutic option for AML, showcasing its ability to induce apoptosis in cancer cells at low concentrations .

Case Study 2: Effects on Cellular Metabolism

Another investigation focused on the compound's effects on cellular metabolism revealed that it alters metabolic pathways associated with energy production in cancer cells. This alteration leads to decreased ATP levels and increased oxidative stress, contributing further to its anti-cancer properties .

Wirkmechanismus

The mechanism of action of 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarbonitrile: Similar structure but with a nitrile group instead of a carboxamide.

N-(5-acetyl-4-methylthiazol-2-yl)arylamide: Contains a thiazole ring and an arylamide group, showing different biological activities.

Uniqueness

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide is unique due to its combination of a thiazole ring, pyridine ring, and cyclopropane carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Biologische Aktivität

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14N4OS

- Molecular Weight : 274.34 g/mol

- CAS Number : 1395492-51-9

The compound primarily acts by targeting specific proteins involved in critical biochemical pathways. Its mechanism includes:

- Inhibition of Protein Kinases : It has been identified as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are essential for cell cycle regulation and are often overactive in cancer cells .

- Modulation of Hypoxia-Inducible Factors (HIF) : Similar compounds have been shown to recruit the von Hippel-Lindau (VHL) protein, leading to the degradation of HIF, which plays a crucial role in cellular responses to hypoxia.

Cytotoxicity Studies

Recent studies evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives similar to this compound were tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using MTT assays. The results indicated that many synthesized compounds exhibited stronger cytotoxic effects compared to the standard chemotherapy drug cisplatin .

Table 1: Cytotoxic Activity Comparison

| Compound Name | Cell Line | IC50 Value (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Compound A | MDA-MB-231 | 15 | More potent |

| Compound B | SUIT-2 | 25 | Less potent |

| Compound C | HT-29 | 10 | More potent |

Case Studies

- In Vivo Studies : Animal models treated with similar thiazole-pyridine derivatives demonstrated significant tumor reduction, indicating that these compounds can effectively inhibit tumor growth in vivo. The mechanisms involved include apoptosis induction and cell cycle arrest .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the thiazole and pyridine rings significantly affect the biological activity of these compounds. For instance, increasing lipophilicity typically enhances cellular uptake and cytotoxicity .

Biochemical Pathways

The compound's interaction with various enzymes and receptors suggests its potential role in modulating key signaling pathways:

Eigenschaften

IUPAC Name |

1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-7-10(19-12(15)17-7)8-2-5-16-9(6-8)13(3-4-13)11(14)18/h2,5-6H,3-4H2,1H3,(H2,14,18)(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDESJGLXTYEPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.